N-(2-ethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a pyridin-2-yl group and at the 6-position with a sulfanylacetamide moiety bearing a 2-ethoxyphenyl group. The ethoxy group enhances solubility compared to non-polar substituents, while the pyridinyl group contributes to π-π stacking interactions in biological targets . Its molecular formula is C22H20N6O2S (inferred from analogous structures in ), with a molecular weight of ~434.5 g/mol.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-28-16-9-4-3-7-14(16)22-18(27)13-29-19-11-10-17-23-24-20(26(17)25-19)15-8-5-6-12-21-15/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNQTDURUQHGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an ethoxyphenyl group, a triazolo-pyridazine moiety, and a sulfanyl acetamide linkage. Its molecular formula is with a molecular weight of 373.46 g/mol. The structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting c-Met kinase activity, which is critical in cancer progression.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
The above table summarizes findings where compound 12e , closely related to the target compound, exhibited significant cytotoxicity against various cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : The compound's structural components suggest it may inhibit key kinases involved in tumor growth.
- Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest .
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties which may contribute to their anticancer effects .
In Vitro Studies
In vitro studies have demonstrated the efficacy of triazolo-pyridazine derivatives in inhibiting cancer cell proliferation. For example:
- Study on A549 Cells : The treatment with compound 12e resulted in increased apoptosis rates and cell cycle arrest at the G0/G1 phase .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing biological activity:
- The presence of the pyridine and triazole rings is crucial for the anticancer activity observed.
Table 2: Structure-Activity Relationship Insights
| Functional Group | Activity Impact |
|---|---|
| Pyridine | Enhances binding affinity to target enzymes |
| Triazole | Critical for anticancer activity |
| Ethoxy Group | Modulates lipophilicity and cellular uptake |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and reported bioactivities of analogous triazolo-pyridazine derivatives:
Key Structural and Functional Insights:
Substituent Effects on Solubility :
- The ethoxy group in the target compound improves aqueous solubility compared to chlorophenyl () and methyl () substituents .
- The oxolanylmethyl group () enhances solubility further due to its oxygen-rich cyclic ether structure .
Pyridinyl substituents (target compound, ) enable π-π stacking with aromatic residues in enzyme binding sites, a feature critical for kinase or receptor inhibition . Lin28-1632 () demonstrates that methyl and phenyl groups on the triazolo-pyridazine core enable specific protein-binding interactions (e.g., Lin28 inhibition) .
Synthetic and Analytical Methods :
- Suzuki coupling () and alkylation with α-chloroacetamides () are common synthetic routes for these derivatives .
- Structural confirmation relies on NMR () and mass spectrometry () .
Research Findings and Implications
- Anti-Exudative Activity : Thiophene-substituted analogs () show efficacy in preclinical models, suggesting anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
